In-Depth Technical Guide to Iothalamate Meglumine: Synthesis and Chemical Properties
In-Depth Technical Guide to Iothalamate Meglumine: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iothalamate meglumine (B1676163), a key ionic, high-osmolality radiocontrast agent, plays a crucial role in various diagnostic imaging procedures. This technical guide provides a comprehensive overview of its synthesis, detailing the multi-step preparation of its active pharmaceutical ingredient, iothalamic acid, and the subsequent salt formation with meglumine. Additionally, this document outlines the significant chemical and physical properties of iothalamate meglumine, presenting quantitative data in a structured format to facilitate understanding and application in research and development settings.
Introduction
Iothalamate meglumine is the meglumine salt of iothalamic acid, an organic iodine compound.[1] Its utility as a contrast medium stems from the high atomic number of the iodine atoms within its structure, which effectively attenuates X-rays, allowing for enhanced visualization of vascular and urinary systems.[1] A thorough understanding of its synthesis and chemical characteristics is paramount for its effective and safe use in clinical applications and for the development of new diagnostic agents.
Synthesis of Iothalamate Meglumine
The synthesis of iothalamate meglumine is a two-part process: the synthesis of the active moiety, iothalamic acid, followed by its reaction with meglumine to form the salt.
Synthesis of Iothalamic Acid
The synthesis of iothalamic acid is a multi-step chemical process commencing from 5-nitroisophthalic acid monomethyl ester. The key stages are amidation, catalytic reduction, iodination, and acetylation.
Experimental Protocol for the Synthesis of Iothalamic Acid:
A detailed experimental protocol for the synthesis of iothalamic acid is outlined below, based on established synthetic routes.[2]
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Amidation: 5-nitroisophthalic acid monomethyl ester is subjected to an amidation reaction to form the corresponding amide.
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Catalytic Reduction: The nitro group of the resulting compound is reduced to an amino group via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst. This step yields 5-amino-N-methyl-isophthalamic acid.
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Iodination: The aromatic ring is tri-iodinated using an iodine source, such as iodine monochloride, to produce 5-amino-2,4,6-triiodo-N-methylisophthalamic acid.
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Acetylation: The final step in the synthesis of iothalamic acid is the acetylation of the amino group. This is achieved by reacting the product from the previous step with acetic anhydride. The crude iothalamic acid is then purified.
Formation of Iothalamate Meglumine Salt
The final step in the production of iothalamate meglumine is the formation of the salt by reacting iothalamic acid with meglumine (N-methyl-D-glucamine).
Experimental Protocol for Salt Formation:
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Iothalamic acid is slurried in purified water.
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An equimolar amount of meglumine is added to the slurry. The mixture is stirred until a clear solution is obtained, indicating the formation of the salt.
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The resulting solution of iothalamate meglumine can then be further processed for formulation into an injectable solution.
Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of iothalamate meglumine is presented in the tables below. This data is essential for formulation development, quality control, and understanding its behavior in physiological systems.
General Chemical Properties
| Property | Value |
| Molecular Formula | C18H26I3N3O9 |
| Molecular Weight | 809.1 g/mol [1] |
| IUPAC Name | 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol[1] |
| CAS Number | 13087-53-1[1] |
| Component Compounds | Iothalamic Acid, N-Methyl-D-glucamine[1] |
Physicochemical Properties of Iothalamate Meglumine Injection (43%)
| Property | Value |
| Concentration | 430 mg/mL |
| Organically Bound Iodine | 20.2% (202 mg/mL)[3] |
| Osmolality | Approximately 1000 mOsmol/kg[3] |
| Osmolarity | Approximately 800 mOsmol/L[3] |
| Viscosity at 25°C | Approximately 3 cps[3] |
| Viscosity at 37°C | Approximately 2 cps[3] |
| pH | 6.6 to 7.6[3] |
Visualization of Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of iothalamic acid, the active pharmaceutical ingredient of iothalamate meglumine.
Caption: Synthesis pathway of Iothalamic Acid.
Conclusion
This technical guide provides a detailed overview of the synthesis and key chemical properties of iothalamate meglumine. The provided experimental outlines and tabulated data serve as a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding of this important diagnostic agent and aiding in future research and formulation efforts.
